molecular formula C12H21NO B3106141 (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol CAS No. 1568090-75-4

(1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol

Cat. No. B3106141
CAS RN: 1568090-75-4
M. Wt: 195.3 g/mol
InChI Key: GLCFWAYXPRBRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol, commonly known as Memantine, is a medication that is used to treat moderate to severe Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that works by blocking the overstimulation of glutamate receptors in the brain.

Scientific Research Applications

Pharmacokinetic Profile Improvement

One study examined substituted phenyl groups as enhancements to the pharmacokinetic profile of urea-based soluble epoxide hydrolase inhibitors, which have shown potential in anti-inflammatory, analgesic, anti-hypertensive, and cardio- and renal-protective capacities in animal models. The adamantyl-containing urea-based inhibitors were found to be rapidly metabolized, prompting the synthesis of new potent inhibitors with the adamantyl group replaced by a substituted phenyl group, presumably offering better pharmacokinetic properties (Jun-Yan Liu et al., 2013).

Antifungal Activity

Another study evaluated the antifungal activity of an adamantane derivative in vivo in models of generalized infection and local skin injury. The derivative showed therapeutic efficacy in the treatment of generalized candidiasis, promoting a significant survival rate in laboratory animals and demonstrating therapeutic efficacy in the treatment of infected wounds (N. Vrynchanu, 2006).

Analgesic Activity

Research on the analgesic activity of salts of 2-(5-(adamantane-1-yl)-4-R-1,2,4-triazole-3-ylthio)acetic acid in rats suggested potential in changing pain perception in experimental animals. This study highlighted the therapeutic prospects of adamantane derivatives for pain management (V. Odintsova, 2016).

Antimalarial Efficacy

A study on novel naphthyl-based 1,2,4-trioxanes, including adamantane-based trioxanes, evaluated their efficacy against multidrug-resistant Plasmodium yoelii nigeriensis in mice, identifying compounds with significant protective effects, suggesting the potential of adamantane derivatives in antimalarial therapies (Manvika Karnatak et al., 2021).

Neuropharmacological Applications

Amantadine, a well-known derivative of adamantane, has been clinically used for the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its role as an N-methyl-D-aspartate (NMDA) receptor antagonist with rapid blocking and unblocking channel kinetics highlights the neuroprotective potential of adamantane derivatives (J. Kornhuber et al., 1995).

properties

IUPAC Name

(1R)-1-(1-adamantyl)-2-aminoethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2/t8?,9?,10?,11-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCFWAYXPRBRNU-CRCJWISWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)[C@H](CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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